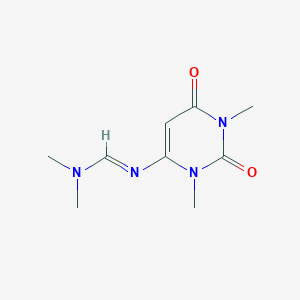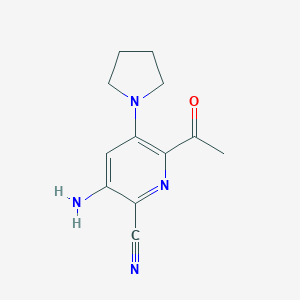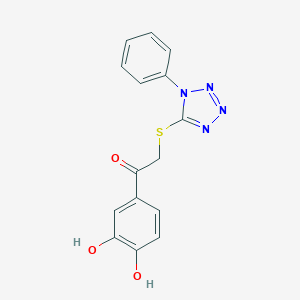
4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound. It’s part of a class of compounds known as synthetic cannabinoids . The molecular formula for this compound is C19H16N4S .
Molecular Structure Analysis
The molecular structure of “4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol” includes a triazole ring, a naphthylmethyl group, and a thiol group . The average mass of this compound is 332.422 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol” are not explicitly detailed in the available literature. The compound has a molecular formula of C19H16N4S and an average mass of 332.422 Da .Applications De Recherche Scientifique
Synthesis and Structural Studies
Research on the synthesis and structural analysis of triazole derivatives, including compounds related to "4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol," has been a significant area of interest. These compounds are synthesized through various chemical reactions, including cyclization and condensation processes, and their structures are determined using techniques such as X-ray diffraction and NMR spectroscopy. The unique structural features of these compounds, such as their planarity and dihedral angles, are of interest for their potential applications in material science and molecular engineering (Zhang et al., 1996).
Antimicrobial and Antitubercular Activities
Several studies have focused on the antimicrobial and antitubercular activities of triazole derivatives. These compounds have been tested against various bacterial and fungal strains, showing significant inhibitory effects. The pharmacological evaluations indicate that certain triazole derivatives could be promising candidates for developing new antimicrobial agents (Dave et al., 2007).
Insecticidal Activity
The insecticidal properties of triazole derivatives have also been explored. New series of triazole-linked compounds have been prepared and tested against certain pests, demonstrating significant activity. This research suggests the potential of triazole derivatives in developing new insecticides for agricultural purposes (Maddila et al., 2015).
Antitumor and DNA Methylation Inhibition
Triazole derivatives have been investigated for their antitumor properties and their ability to affect DNA methylation levels in tumor cells. The synthesis of new triazole thioether derivatives and their evaluation for antitumor activity highlight the potential of these compounds in cancer research and therapy (Hovsepyan et al., 2018).
Corrosion Inhibition
The application of triazole derivatives as corrosion inhibitors for metals in various environments has been a notable research area. Studies have shown that these compounds can significantly reduce the corrosion rate of metals such as copper in saline environments, suggesting their utility in materials science and engineering (Chauhan et al., 2019).
Propriétés
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17-13(15-16-14(17)18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUBDNAIQCGGOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149457 |
Source


|
| Record name | 2,4-Dihydro-4-methyl-5-(1-naphthalenylmethyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
51291-32-8 |
Source


|
| Record name | 2,4-Dihydro-4-methyl-5-(1-naphthalenylmethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51291-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-methyl-5-(1-naphthalenylmethyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Tert-butylphenyl)sulfonyl]piperidine](/img/structure/B479120.png)


![N-(2,4-dimethylphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479126.png)

![N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B479146.png)


![N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B479162.png)